![molecular formula C10H18N4 B3306043 N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine CAS No. 926194-25-4](/img/structure/B3306043.png)
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
Overview
Description
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype. However, this compound has a relatively short half-life and can be rapidly metabolized, which can limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine, including:
1. Further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia.
2. Development of more potent and selective mGluR5 antagonists based on the structure of this compound.
3. Exploration of the role of mGluR5 in other physiological processes, such as immune function and metabolism.
4. Investigation of the potential side effects of long-term use of this compound in humans.
In conclusion, this compound is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release and the regulation of neuronal excitability. While there are limitations to its use in lab experiments, this compound remains an important tool for investigating the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
properties
IUPAC Name |
N'-(6-methyl-2-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-7(2)10-13-8(3)6-9(14-10)12-5-4-11/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFWXSVDPRRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
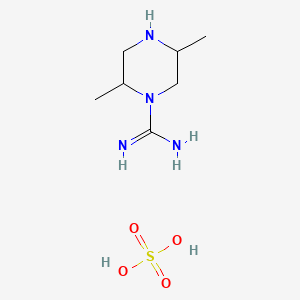
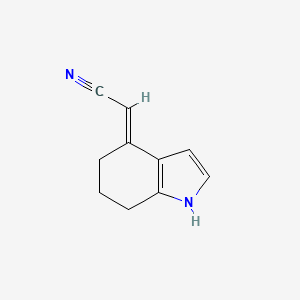
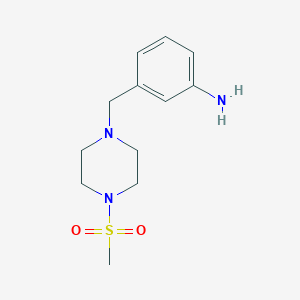
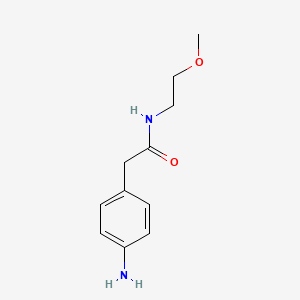
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
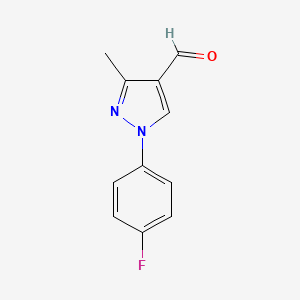
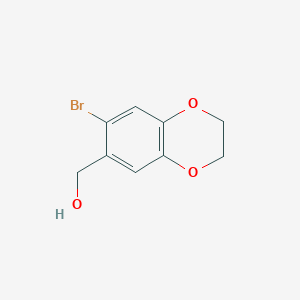
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
